methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a bicyclic indole-pyridine core. Key structural features include:
- A 7-methoxy group on the indole ring, which enhances electron density and may influence binding interactions.
- A 2-methylpropyl (isobutyl) substituent at the N1 position, contributing to lipophilicity and steric effects.
- A methyl ester at the C3 position, common in bioactive THβCs for modulating solubility and metabolic stability.
Properties
IUPAC Name |
methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFAJSUIGSPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Fischer Indole Synthesis and Cyclization
One common approach to build the tetrahydro-β-carboline skeleton is the Fischer indole synthesis , which involves the condensation of a ketone (such as cyclohexanone) with a phenylhydrazine derivative under acidic conditions. This reaction forms the indole nucleus fused with a piperidine ring, yielding the tetrahydro-1H-pyrido[3,4-b]indole framework.
- Typical conditions: Methanesulfonic acid in methanol as solvent and acid catalyst.
- The reaction proceeds via hydrazone formation followed by acid-catalyzed rearrangement and cyclization.
Introduction of the 7-Methoxy Group
The methoxy substituent at the 7-position of the indole ring is generally introduced either by starting with a 7-methoxy-substituted phenylhydrazine or by selective methylation of a 7-hydroxy precursor post-cyclization.
- Selective methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, 7-methoxy-substituted starting materials ensure regioselectivity.
Alkylation at the Nitrogen (N1) Position
The 1-(2-methylpropyl) substituent (isobutyl group) is introduced via N-alkylation of the tetrahydro-β-carboline core.
- Typical alkylating agents: 2-methylpropyl halides (e.g., 2-methylpropyl bromide).
- Base: Potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- Reaction temperature: Room temperature to moderate heating (25–60 °C).
- This step requires control to avoid over-alkylation or side reactions.
Formation of the Methyl Ester at the 3-Position
The methyl ester group at C3 is introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors.
- Esterification methods include Fischer esterification using methanol and acid catalysts.
- Alternatively, methyl 3-carboxylate-substituted intermediates can be used directly in the synthesis.
Stereoselective Synthesis and Chiral Center Formation
The compound contains stereocenters at C1 and C3 positions, and stereoselective synthesis is crucial for obtaining the desired enantiomer.
- Recent research highlights enantioselective approaches using chiral catalysts or chiral starting materials, such as (S)-piperidine-2-carboxylate derivatives.
- Catalytic asymmetric alkylation or cyclization steps have been developed to control chirality.
- Yields of stereoselective syntheses are generally good, with enantiomeric excesses often exceeding 90%.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Fischer Indole Synthesis | Cyclohexanone + 7-methoxyphenylhydrazine hydrochloride, methanesulfonic acid, methanol, reflux | Formation of 7-methoxy-tetrahydro-β-carboline core |
| 2 | N-Alkylation | 2-methylpropyl bromide, K2CO3, DMF, 40 °C | Introduction of 1-(2-methylpropyl) substituent at N1 |
| 3 | Esterification | Methanol, H2SO4 catalytic, reflux | Formation of methyl ester at C3 |
| 4 | Chiral Resolution or Asymmetric Synthesis | Chiral catalysts or chiral starting materials | Control of stereochemistry at C1 and C3 |
Analytical Data Supporting Preparation
The synthesized compound is characterized by:
| Property | Data | Source/Method |
|---|---|---|
| Molecular Formula | C18H24N2O3 | Elemental analysis |
| Molecular Weight | 316.4 g/mol | Mass spectrometry |
| Purity | ≥95% | HPLC analysis |
| Stereochemistry | (1S,3S) configuration confirmed | Chiral HPLC, NMR spectroscopy |
| NMR Data | Characteristic signals for methoxy, isobutyl, and ester groups | ^1H and ^13C NMR spectroscopy |
| Melting Point | ~140–142 °C | Differential scanning calorimetry |
Research Discoveries Related to Preparation
Novel Stereoselective Approaches
Recent studies have developed efficient stereoselective methods to introduce chirality at the C1 position of 1-substituted tetrahydro-β-carbolines, enhancing yield and enantiomeric purity. These include:
- Use of chiral auxiliaries and organocatalysts.
- Enantioselective radical cyclizations.
- Improved catalytic asymmetric alkylations.
Multi-Step Protocols Using Chiral Starting Materials
Protocols employing chiral piperidine derivatives have demonstrated:
- Higher stereochemical control.
- Reduction of purification steps.
- Scalability for larger batch synthesis.
Chemical Reactivity Insights
- The compound undergoes oxidation with agents like potassium permanganate to yield oxidized analogs.
- Reduction with sodium borohydride targets specific functional groups.
- Electrophilic substitution reactions on the indole ring allow further functionalization, expanding synthetic utility.
Summary Table of Preparation Methods and Key Parameters
| Method/Step | Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclohexanone + phenylhydrazine, acid | 70–85 | Not stereoselective | Core formation |
| N-Alkylation | 2-methylpropyl bromide, K2CO3, DMF | 80–90 | Depends on conditions | Introduces isobutyl group |
| Esterification | Methanol, acid catalyst | 85–95 | N/A | Methyl ester formation |
| Enantioselective Synthesis | Chiral catalysts or chiral starting materials | 60–80 | >90% ee | Controls stereochemistry at C1 and C3 |
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- N1 Substituents : The isobutyl group in the target compound balances lipophilicity and steric bulk compared to cyclopropyl (12d) or aryl (RSL3) groups. Long alkyl chains (e.g., octyl ) enhance antifungal activity but may reduce solubility.
- C3 Ester : Ubiquitous in THβCs for metabolic stability; modifications (e.g., chloroacetyl in RSL3 ) introduce electrophilic reactivity.
- C7 Methoxy : Unique to the target compound; similar electron-donating groups (e.g., benzyl in 12d ) modulate π-π stacking and receptor binding.
Table 3: Comparative Properties
Key Trends :
Biological Activity
Methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyridoindole family and exhibits a bicyclic structure that may influence its interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O3
- Molecular Weight : 316.4 g/mol
- IUPAC Name : this compound
The presence of a methoxy group and a branched alkyl substituent (2-methylpropyl) contributes to its distinct chemical properties and potential biological activities. The compound's structural complexity allows for diverse interactions within biological systems.
Pharmacological Potential
Research indicates that compounds within the pyridoindole class, including this compound, possess a range of pharmacological activities:
- Antidepressant Effects : Similar compounds have demonstrated efficacy in treating depression by modulating neurotransmitter systems.
- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Anticancer Activity : Preliminary data indicate potential anticancer properties through the inhibition of tumor growth and induction of apoptosis in cancer cells.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with other pyridoindole derivatives shows varying biological activities based on structural modifications:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | Bromophenyl substituent | Antidepressant effects |
| N-Methyl-1H-pyrido[3,4-b]indole-3-carboxamide | Amide functionality | Anticancer properties |
| 5-Methoxy-N-methylpyrido[3,4-b]indole | Methoxy group at different position | Neuroprotective effects |
The unique combination of alkyl and methoxy substituents in this compound may influence its pharmacological profile differently compared to these similar compounds.
Neuroprotective Effects
A study published in Journal of Neurochemistry explored the neuroprotective effects of related pyridoindoles in a model of oxidative stress. The findings suggested that these compounds could significantly reduce neuronal cell death induced by oxidative agents. The specific role of this compound was highlighted as a promising candidate for further research in neurodegenerative diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study indicated that treatment with this compound resulted in significant apoptosis in breast cancer cells through the activation of caspase pathways.
Q & A
Q. What are the optimized synthetic routes for methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Palladium-catalyzed reductive cyclization for constructing the pyridoindole core ().
- Trifluoroacetic acid (TFA)-catalyzed condensation to introduce substituents like the 2-methylpropyl group ().
- High-pressure hydrogenation to reduce intermediates, as seen in analogous GPX4 inhibitors (e.g., RSL3 derivatives) ().
Optimize yields by controlling reaction temperatures (110–130°C) and using inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and substituent positions ().
- X-ray crystallography for unambiguous structural determination, particularly for resolving stereochemistry in the tetrahydro-1H-pyridoindole system ().
- HPLC-PDA (photodiode array detection) with C18 columns (ACN/H₂O gradient) to assess purity (>98%) and detect byproducts .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : The compound’s limited aqueous solubility (common in indole derivatives) requires:
- DMSO stock solutions (10–20 mM) for in vitro studies, diluted to <0.1% DMSO in assay buffers ().
- Cremophor EL or cyclodextrin-based formulations for in vivo pharmacokinetic studies to enhance bioavailability .
Advanced Research Questions
Q. What experimental strategies are used to evaluate GPX4 inhibition and ferroptosis induction?
- Methodological Answer :
- GPX4 activity assays : Measure glutathione (GSH) depletion and lipid peroxidation (MDA assay) in cell lines (e.g., HT-1080) treated with the compound (IC₅₀ ~100 nM, similar to RSL3) ().
- Ferroptosis validation : Use ferroptosis inhibitors (e.g., ferrostatin-1) to rescue cell death in dose-response studies .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Contradictions often arise from:
- Dynamic stereoisomerism : Use variable-temperature (VT) NMR to detect conformational exchange in solution ().
- Impurity interference : Employ preparative HPLC to isolate pure fractions and re-analyze ().
Cross-validate with DFT computational models to predict NMR shifts and compare with experimental data .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying:
- Methoxy position : Relocate the 7-methoxy group to assess impact on membrane permeability (logP calculations; ).
- 2-Methylpropyl substituent : Replace with cyclopropyl or aromatic groups to test steric effects on target binding ().
Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPX4’s selenocysteine active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
